molecular formula C6H4ClNO2 B14677984 4-Chloro-2-nitrosophenol CAS No. 39825-15-5

4-Chloro-2-nitrosophenol

Cat. No.: B14677984
CAS No.: 39825-15-5
M. Wt: 157.55 g/mol
InChI Key: MSKWZXSCLRVXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Advanced Chemical Research

4-Chloro-2-nitrosophenol, more commonly referred to in scientific literature as 4-chloro-2-nitrophenol (B165678), holds importance as a versatile intermediate in the synthesis of a variety of organic molecules, including dyes and pharmaceuticals. chemicalbook.comchemicalbook.com Its chemical structure, featuring a phenol (B47542) ring substituted with both a chloro and a nitroso (or its more stable nitro tautomer) group, makes it a subject of interest for studying reaction mechanisms and the influence of substituents on aromatic systems. The compound is also recognized as an environmental pollutant, particularly in industrial effluents, which has spurred research into its degradation and remediation. researchgate.netresearchgate.netpjoes.com

Overview of Scholarly Investigations

Scholarly work on this compound has explored several key areas. A primary focus has been on its synthesis, with various methods developed and optimized for its production. chemicalbook.comsciencemadness.orggoogle.com Another significant area of investigation is its structural and spectroscopic characterization, providing fundamental data on its molecular properties. chemicalbook.comchemicalbook.comnih.gov Furthermore, its chemical reactivity, including reduction and its participation in coupling reactions to form azo dyes, has been documented. chemicalbook.comsciencemadness.org The intriguing tautomeric equilibrium between the nitrosophenol and a quinone-oxime form has also been a subject of theoretical and experimental study. researchgate.netacs.orgrsc.org Additionally, the coordination chemistry of its metal complexes has been noted as an area of potential interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39825-15-5

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

4-chloro-2-nitrosophenol

InChI

InChI=1S/C6H4ClNO2/c7-4-1-2-6(9)5(3-4)8-10/h1-3,9H

InChI Key

MSKWZXSCLRVXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=O)O

Origin of Product

United States

Coordination Chemistry of 4 Chloro 2 Nitrosophenol

Ligand Properties and Coordination Modes

The coordination of 4-chloro-2-nitrosophenol to a metal center is characterized by a significant electronic rearrangement within the ligand, leading to distinct resonant forms. The nature of the bonding between the metal and the ligand has been a subject of spectroscopic investigation, revealing key aspects of its coordination behavior.

Tautomerism and Resonant Forms in Metal Complexes

In its metal-bound state, the 4-chloro-2-nitrosophenolato ligand exhibits a crucial tautomeric equilibrium. The two primary resonant forms are the nitrosophenol form and the o-benzoquinone monoxime form. mdpi.comchemrevlett.com

Nitrosophenol Form: This form retains the aromatic phenol (B47542) ring with a nitroso group (-N=O) at the ortho position.

o-Benzoquinone Monoxime Form: This is a non-aromatic quinoidal structure featuring a carbonyl group and an N-OH (oxime) group.

Studies have shown that the o-benzoquinone monoxime structure is generally the more favored and stable tautomer within the metal complexes. chemrevlett.com This equilibrium is a defining characteristic of the ligand's behavior upon coordination. Although the monoxime form is considered dominant, the nitrosophenol structure is frequently used in literature for simplicity and clarity in representation. mdpi.comchemrevlett.com

Spectroscopic Elucidation of Metal-Ligand Bonding, Including Nitrogen Coordination

Spectroscopic methods, particularly infrared (IR) spectroscopy, have been instrumental in understanding the bonding within these complexes. A seminal study by Charalambous and colleagues utilized IR spectroscopy to confirm that the nitrosophenol ligands readily tautomerize to the more stable o-benzoquinone monoxime structure upon complexation. chemrevlett.com

The coordination to the metal ion typically occurs through the oxygen atom of the deprotonated phenolic group and one of the atoms of the ortho-substituent. A key question has been whether the metal coordinates to the nitrogen or the oxygen atom of the nitroso group (or the oxime group in the tautomeric form). While early studies could not definitively determine the coordination site of this second group, the bidentate nature of the ligand, chelating to the metal center, is well-established. encyclopedia.pubchemrevlett.com The resulting five-membered chelate ring is a common and stable arrangement in coordination chemistry.

Synthesis and Characterization of Metal-Nitrosophenolato Complexes

The synthesis of metal complexes with this compound is intrinsically linked to the formation of the ligand itself, often occurring in a single pot. The Baudisch reaction provides a classic route, and a variety of metal centers have been successfully incorporated.

Formation via the Baudisch Reaction and Associated Methodologies

The Baudisch reaction is a historical and effective method for synthesizing o-nitrosophenols, which are generated as their metal complexes. wikipedia.orgoup.com The reaction, as originally described, involves treating a phenol with hydroxylamine (B1172632) and hydrogen peroxide in the presence of a copper(II) salt. wikipedia.org The transition metal ion is not merely a spectator; it plays a crucial role in directing the substitution. In conventional electrophilic aromatic substitution, nitrosylation would typically occur at the para position to the hydroxyl group. However, in the Baudisch reaction, the metal ion binds to the phenoxy oxygen and the incoming nitrosyl group, directing the C-nitrosation to the ortho position and yielding the o-nitrosophenol (B15183410) complex as the product. wikipedia.org

For 4-substituted phenols like 4-chlorophenol (B41353), this method is particularly relevant. Since the para position is blocked, the reaction is guided to the ortho position, leading to the formation of the copper(II) bis(4-chloro-2-nitrosophenolato) complex. wikipedia.orgencyclopedia.pub The fact that the free ligand is generally not isolated suggests that the complexation is a key stabilizing factor, preventing the otherwise reactive o-nitrosophenol from undergoing decomposition or rearrangement. nih.gov

Investigation of Diverse Metal Centers (e.g., Cu(II), Ni(II), Fe(II), Co(II), Pd(II))

While copper(II) is the most common metal ion used in the synthesis of nitrosophenolato complexes, a wide array of other transition metals have been shown to form stable complexes. mdpi.comencyclopedia.pub The pioneering work by chemist Georg Cronheim involved the preparation and analysis of over 50 different metal-nitrosophenolato complexes, demonstrating the versatility of this ligand class. encyclopedia.pubchemrevlett.com

These complexes can often be derivatized with additional neutral ligands. For example, researchers have successfully synthesized derivatives of copper bis(4-chloro-2-nitrosophenolato) by introducing amine Lewis bases. mdpi.com Though specific synthetic reports for all the listed metal complexes of this compound are not equally common, the general stability of nitrosophenolato complexes across the transition series is well-established.

Table 1: Investigated Metal Centers in Nitrosophenolato Complexes

Metal Ion General Observations
Cu(II) Most commonly studied; forms the basis of the Baudisch reaction. wikipedia.orgencyclopedia.pub
Ni(II) Known to form stable square planar or octahedral complexes with related ligands. chemrevlett.comchemijournal.com
Fe(II)/Fe(III) Iron complexes of nitrosophenols are known; an iron tris(1-nitroso-2-naphtholato) is a commercial pigment. chemrevlett.com
Co(II)/Co(III) Forms stable complexes; Cobalt(III) tris(4-methyl-2-nitrosophenolato) has been studied. encyclopedia.pub

| Pd(II) | Palladium complexes have been documented, highlighting interest in their catalytic potential. nih.gov |

This table is based on general findings for nitrosophenolato complexes, as specific characterization data for each metal with the 4-chloro-substituted ligand can be sparse.

Electronic and Structural Properties of Metal-4-Chloro-2-nitrosophenolato Complexes

The electronic structure of these complexes gives rise to their distinct properties, such as color and solubility. The redox-active nature of the quinone-monoxime tautomer suggests the potential for interesting electronic phenomena like valence tautomerism.

The metal-4-chloro-2-nitrosophenolato complexes are often described as highly colored crystalline solids with limited solubility in water and common organic solvents. chemrevlett.com The structure of a related compound, copper(II) bis(4-methyl-2-nitrosophenol), has been confirmed by X-ray crystallography, revealing a square planar geometry around the copper center with the ligands arranged in a trans configuration. encyclopedia.pub

A particularly interesting electronic feature of complexes with redox-active ligands like the quinone-monoxime form of this compound is the possibility of valence tautomerism (VT) . academie-sciences.frbohrium.com VT is a phenomenon involving a reversible, intramolecular electron transfer between the metal ion and the ligand, which can be triggered by external stimuli like temperature or pressure. bohrium.comnih.gov This process results in two distinct electronic isomers (valence tautomers) with different charge distributions, and consequently, different magnetic and optical properties. For example, a cobalt(III) complex with a catecholate (reduced form) ligand could switch to a cobalt(II) complex with a semiquinonate (oxidized form) ligand. nih.gov While specific VT studies on 4-chloro-2-nitrosophenolato complexes are not widely reported, their fundamental structure makes them prime candidates for such investigations.

Table 2: General Properties of Metal-4-Chloro-2-nitrosophenolato Complexes

Property Description Reference
Physical State Often highly colored crystalline solids. chemrevlett.com
Solubility Typically possess limited solubility in water and most common organic solvents. chemrevlett.com
Structure Assumed to form square planar or octahedral geometries depending on the metal and coordination number. A trans square planar structure was confirmed for a similar Cu(II) complex. encyclopedia.pub

| Electronic Behavior | The redox-active nature of the ligand suggests the potential for valence tautomerism, a form of molecular switching. | academie-sciences.frbohrium.com |

Reaction Mechanisms and Kinetics Involving 4 Chloro 2 Nitrosophenol and Its Precursors

Catalytic Hydrogenation of 4-Chloro-2-nitrophenol (B165678)

The catalytic hydrogenation of 4-chloro-2-nitrophenol is a significant industrial process, primarily aimed at producing 2-amino-4-chlorophenol (B47367), a key intermediate in the synthesis of pharmaceuticals and dyes. The efficiency and selectivity of this reaction are highly dependent on kinetic factors, catalyst choice, and process parameters.

Kinetic analysis of the liquid-phase hydrogenation of 4-chloro-2-nitrophenol over a 5% Palladium on Carbon (Pd/C) catalyst reveals that the reaction follows first-order kinetics with respect to the concentration of the nitro compound. acs.org This determination was made after ensuring that mass-transfer effects were eliminated, which was achieved at an agitation speed of 1000 rpm under specific temperature and pressure conditions. acs.org In related studies on other nitroarenes, hydrogenation reactions were also found to exhibit pseudo-first-order kinetics with respect to the substrate. mdpi.comrsc.org

The rate of reaction for the catalytic hydrogenation process is significantly faster when compared to older reduction methods like the Béchamp process using iron and hydrochloric acid (Fe/HCl). acs.org In a direct comparison under similar conditions, catalytic hydrogenation achieved an 87% conversion of 4-chloro-2-nitrophenol in 5 hours, whereas the Fe/HCl reduction only yielded a 72% conversion in the same timeframe. acs.org

The choice of catalyst is critical in directing the reaction toward the desired product, 2-amino-4-chlorophenol, while minimizing side reactions. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. acs.org

The primary challenge in this hydrogenation is preventing the undesired side reaction of hydrodehalogenation (or dechlorination), where the chlorine atom is removed from the aromatic ring. Supported palladium is generally the most active catalyst for hydrodechlorination reactions. researchgate.net The selectivity for the desired amino product is therefore a key performance indicator for the catalyst. Using a 5% Pd/C catalyst, a selectivity of 96% for 2-amino-4-chlorophenol was achieved at an 87% conversion rate. acs.org

While Pd/C is effective, Platinum on Carbon (Pt/C) is another common hydrogenation catalyst. epa.gov The selectivity of these catalysts can be significantly altered by the presence of modifiers. researchgate.net For instance, in multiphase systems, modifiers can coat the catalyst, forming an interfacial film that mediates substrate-catalyst interactions and can tune the selectivity of the reaction, sometimes preventing side reactions like hydrodehalogenation. researchgate.net The catalyst's support material and the presence of oxygen-containing groups can also influence catalytic activity, with different active sites showing preferences for polar or non-polar bond hydrogenation. mdpi.com

The kinetics of the hydrogenation of 4-chloro-2-nitrophenol are strongly influenced by process parameters such as temperature, hydrogen pressure, and agitation speed.

Agitation Speed: To ensure that the observed reaction rate is not limited by the rate of mass transfer of reactants to the catalyst surface, the effect of agitation speed was studied. It was determined that at a speed of 1000 rpm, mass-transfer effects were eliminated, allowing for the study of the intrinsic reaction kinetics. acs.org

Temperature: The reaction temperature has a significant impact on both the conversion rate and selectivity. Increasing the temperature from 60°C to 120°C resulted in an increase in the conversion of 4-chloro-2-nitrophenol from 24.34% to 100%. However, this increase in temperature also led to a decrease in selectivity for the desired product, from 96% down to 89%. This is attributed to the faster rate of the competing hydrodehalogenation reaction at higher temperatures. A temperature of 100°C was identified as the most suitable for balancing high conversion with good selectivity. acs.org

Hydrogen Pressure: The partial pressure of hydrogen also affects the reaction outcome. An increase in pressure generally leads to a higher rate of hydrogenation. Studies were conducted at pressures up to 25 atm, which was found to be a suitable condition for the reaction in methanol. acs.org

Effect of Temperature on Hydrogenation of 4-Chloro-2-nitrophenol acs.org
Temperature (°C)Conversion (%)Selectivity for 2-amino-4-chlorophenol (%)
6024.3496
80--
1008796
12010089

Halogenation Reactions: Chlorination of Related Nitrophenols

The study of chlorination reactions of related nitrophenols provides insight into the electrophilic substitution mechanisms on activated or deactivated aromatic rings, which is relevant to the synthesis and potential side reactions involving chlorinated phenols.

Kinetic studies on the chlorination of nitrophenol regioisomers (such as 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) by molecular chlorine in aqueous media have been performed. orientjchem.org These investigations show that the reaction follows second-order kinetics, indicating that both the chlorine molecule and the nitrophenol substrate are involved in the rate-determining step. orientjchem.org

Similarly, the chlorination of p-nitrophenol with N-chloronicotinamide in an aqueous acetic acid medium was found to be first order with respect to the chlorinating agent (N-chloronicotinamide) and fractional order with respect to the substrate (p-nitrophenol). asianpubs.orgresearchgate.net The primary product of this specific reaction is 2-chloro-4-nitrophenol (B164951). asianpubs.orgresearchgate.net In the chlorination of 4-nitrophenol with hypochlorous acid (HOCl), chlorination is the primary transformation mechanism, leading to the formation of 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol. mdpi.com

The concentration of chloride ions (Cl⁻) has a notable catalytic effect on the rate of chlorination of nitrophenols in aqueous solutions. orientjchem.org It has been observed that the specific reaction rate increases linearly with the increase in the concentration of chloride ions. orientjchem.org

This enhancement is explained by the suppression of the hydrolysis of molecular chlorine (Cl₂) to the less reactive hypochlorous acid (HOCl). orientjchem.org An excess of chloride ions shifts the equilibrium away from HOCl formation, thereby maintaining a higher effective concentration of the more potent chlorinating agent, molecular chlorine. Furthermore, a proposed mechanism suggests that the chloride ion helps to stabilize the Cl-Cl dipole induced by the aromatic substrate, which facilitates the electrophilic attack of chlorine on the nitrophenol ring in the rate-determining step. orientjchem.org

Specific Reaction Rates for Chlorination of Nitrophenol Isomers with Varying KCl Concentration orientjchem.org
SubstrateKCl Concentration (folds)Specific Reaction Rate (k) (l.mol⁻¹s⁻¹)
2-Nitrophenol1010.5
2012.8
3015.2
4017.5
5019.8
3-Nitrophenol101.5
202.2
302.9
403.6
504.3
4-Nitrophenol101.3
201.8
302.3
402.8
503.3

Nucleophilic Substitution and Aminolysis Reactions

The aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates serves as a key model for studying nucleophilic substitution reactions on ester compounds. The reaction kinetics and mechanistic pathways are highly sensitive to the solvent, the basicity of the nucleophile (amine), and the nature of the substituents on the benzoyl group.

Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates have been conducted spectrophotometrically under pseudo-first-order conditions, with the amine concentration in significant excess. The second-order rate constants (kN) are determined from the slope of the linear plots of the observed rate constant (kobsd) versus the amine concentration. koreascience.kr

These studies reveal that the reactivity of the ester is significantly influenced by the electronic nature of the substituent 'X' on the benzoyl moiety. As the substituent X transitions from a strong electron-donating group (EDG) to a strong electron-withdrawing group (EWG), the rate of aminolysis increases. For instance, in the reaction with piperidine in acetonitrile (MeCN), the kN value decreases from 108 M–1s–1 for X = 3,5-(NO2)2 (a strong EWG) to 0.131 M–1s–1 for X = 4-N(CH3)2 (a strong EDG). koreascience.kr

The solvent also plays a critical role. Amines are generally less reactive in the aprotic solvent MeCN compared to an aqueous medium (e.g., 80 mol % H2O/20 mol % DMSO), despite being significantly more basic in MeCN. koreascience.kr This highlights that amine basicity alone does not govern reactivity. oup.com

Table 1: Second-Order Rate Constants (kN) for the Reaction of 4-Chloro-2-nitrophenyl X-Substituted-Benzoates with Piperidine in MeCN at 25.0 °C

Substituent (X) σx kN (M-1s-1)
3,5-(NO2)2 1.42 108
3-NO2 0.71 18.9
4-CN 0.66 13.5
3-Cl 0.37 6.81
H 0.00 3.52
4-CH3 -0.17 1.45
4-OCH3 -0.27 0.776
4-N(CH3)2 -0.83 0.131

Data sourced from kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates. koreascience.kr

The aminolysis of esters can proceed through either a concerted mechanism or a stepwise pathway involving a zwitterionic tetrahedral intermediate (T±). oup.com The operative mechanism is highly dependent on the stability of this intermediate, which is influenced by the reaction medium. researchgate.net

In an aqueous medium (H2O containing 20 mol % DMSO), the aminolysis of 4-chloro-2-nitrophenyl benzoate proceeds via a stepwise mechanism. researchgate.net This is evidenced by a downward-curving Brønsted-type plot (log kN vs. pKa of the amine), which indicates a change in the rate-determining step (RDS) as the amine basicity changes. researchgate.net For less basic amines, the breakdown of the T± intermediate to products is the RDS, while for more basic amines, the formation of the T± intermediate becomes rate-determining. researchgate.net

Conversely, in an aprotic solvent like acetonitrile (MeCN), the reaction follows a concerted mechanism. koreascience.kr This is supported by a linear Brønsted-type plot with a βnuc value of 0.69, which is considered an upper limit for concerted reactions. koreascience.krresearchgate.net The instability of the zwitterionic tetrahedral intermediate in the aprotic solvent forces the reaction to bypass this intermediate and proceed directly to the products through a single transition state. koreascience.kr The choice between a stepwise and concerted pathway is thus determined by the stability of the T± intermediate in the given solvent environment. researchgate.net

The influence of substituents on the benzoyl group provides further insight into the reaction mechanism. A plot of log kN against the Hammett substituent constant (σx) for the reaction of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in MeCN results in two intersecting straight lines. koreascience.krresearchgate.net This nonlinear Hammett plot might suggest a change in the RDS. However, a corresponding Yukawa-Tsuno plot shows an excellent linear correlation with a ρX value of 1.03 and an r value of 0.78. koreascience.krresearchgate.net

This linearity in the Yukawa-Tsuno plot indicates that the nonlinear Hammett plot is not due to a change in the RDS. koreascience.krnih.gov Instead, it is caused by the resonance stabilization of the ground state of the substrate when it possesses an electron-donating group in the benzoyl moiety. koreascience.krresearchgate.net The large, positive ρX value is characteristic of reactions where a negative charge develops at the reaction center in the transition state, consistent with a concerted mechanism. koreascience.kr

The alpha-effect describes the enhanced nucleophilicity of a reagent that has an unshared pair of electrons on the atom adjacent to the nucleophilic center. In related systems, such as the aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates, hydrazine (B178648) exhibits a significant alpha-effect, being 33 to 71 times more reactive than the similarly basic glycylglycine. koreascience.kr This enhanced reactivity increases as the substituent X on the benzoyl group becomes more electron-withdrawing. koreascience.kr This suggests that the alpha-effect originates not only from ground-state destabilization of the nucleophile but also from stabilization of the transition state. koreascience.kr

Oxidative and Reductive Transformation Pathways

Nitrophenols, including 4-chloro-2-nitrophenol, can be degraded through oxidative and photochemical processes. These pathways are crucial for understanding the environmental fate of such compounds.

The degradation of 4-chloro-2-nitrophenol by ozonation is highly dependent on the pH of the aqueous solution. scholaris.ca The reaction is significantly more effective and proceeds at a much higher rate in alkaline conditions compared to acidic or neutral conditions. scholaris.caresearchgate.net

At an acidic pH of 3, the degradation is slow, with only 77.35% of the compound removed after 5 minutes. scholaris.ca In this environment, the primary oxidant is molecular ozone, and radical reactions are considered negligible. scholaris.ca As the pH increases, the rate of ozone decomposition into highly reactive secondary oxidants, such as hydroxyl radicals, increases. scholaris.ca This leads to a dramatic increase in the degradation rate. At pH 9, the degree of conversion reaches 99.64% within the first 5 minutes of the process. scholaris.ca

The degradation follows pseudo-first-order kinetics, and the rate constant reflects this pH dependency. scholaris.ca

Table 2: Effect of pH on the Ozonation of 4-chloro-2-nitrophenol

pH Degradation (%) after 5 min Pseudo-first-order Rate Constant (k, min-1) COD Removal (%) after 30 min
3 77.35 Low -
7 99.03 Moderate -
9 99.64 High 56.9

Data adapted from studies on the degradation of aqueous 4-chloro-2-nitrophenol by ozone. scholaris.ca

Nitrophenols are susceptible to photochemical transformation upon absorption of sunlight. rsc.org Quantum mechanical calculations show that photolysis typically occurs from the excited triplet state (T1). rsc.orgrsc.org

Upon photoexcitation, nitrophenols can undergo dissociation in both gas and aqueous phases. rsc.orgrsc.org The primary dissociation pathway leads to the formation of hydroxyl radicals (OH•) and nitrogen monoxide (NO) as the major products. rsc.orgrsc.org

A minor, but environmentally significant, pathway is the formation of nitrous acid (HONO). rsc.org In the gas phase, intramolecular hydrogen transfer can lead to HONO formation. In the aqueous phase, intermolecular hydrogen transfer involving surrounding water molecules can facilitate HONO generation. rsc.orgrsc.org For instance, 4-nitrophenol is more likely to generate HONO in an aqueous solution due to its higher solubility and interaction with water molecules. rsc.org

Another pathway following UV excitation of aqueous p-nitrophenol involves rapid intersystem crossing to the triplet state. acs.org This state then decays via excited-state proton transfer (ESPT) to the surrounding water, eventually relaxing back to the ground state with high efficiency. acs.org This efficient ground-state recovery pathway helps explain the resistance of some nitroaromatic compounds to photo-oxidative degradation in the environment. acs.org

Catalytic Applications of 4 Chloro 2 Nitrosophenol and Its Complexes

Role in Heterogeneous and Homogeneous Catalysis

The catalytic activity of 4-Chloro-2-nitrosophenol is primarily observed through its metal complexes, which have shown utility, particularly in homogeneous catalytic systems. In contrast, their application in heterogeneous catalysis is not as extensively documented in scientific literature.

Homogeneous Catalysis:

Metal complexes of this compound, where the nitrosophenol acts as a ligand, have demonstrated potential as homogeneous catalysts. These complexes are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. A notable application is the use of metal-nitrosophenolato complexes as co-catalysts in the electrochemical reduction of carbon dioxide to methanol. In such systems, the complex facilitates the binding and activation of CO2, a crucial step in its conversion to a more valuable chemical feedstock. The ability of the metal center in these complexes to reversibly bind with weak donors is key to their catalytic function.

Heterogeneous Catalysis:

The application of this compound or its complexes as heterogeneous catalysts is not well-established in scientific literature. Heterogeneous catalysis typically involves a catalyst in a different phase from the reactants, often a solid catalyst in a liquid or gas reaction mixture. While related compounds like 4-Chloro-2-nitrophenol (B165678) are extensively studied in heterogeneous catalytic hydrogenations using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), similar studies focused on the nitrosophenol analogue are scarce.

Biotransformation, a form of heterogeneous catalysis utilizing biological systems, has been explored for the degradation of 4-Chloro-2-nitrophenol. For instance, bacteria have been shown to metabolize this compound. However, specific studies on the biocatalytic transformation of this compound are not prominent.

Development of Catalytic Systems for Specific Chemical Transformations

The development of catalytic systems based on this compound has centered on the synthesis and derivatization of its metal complexes. These systems are tailored for specific chemical transformations by modifying the coordination environment of the metal ion.

Copper complexes of this compound, such as copper bis(4-chloro-2-nitrosophenolato), have been synthesized and their derivatives with amine Lewis bases have been prepared. These modifications can influence the catalytic activity and selectivity of the complex. The table below summarizes some of the catalytic transformations involving metal complexes of nitrosophenols, including those related to this compound.

Catalyst SystemType of CatalysisChemical TransformationReactantsProducts
Metal-nitrosophenolato complexesHomogeneousElectrochemical ReductionCarbon DioxideMethanol
Copper bis(4-chloro-2-nitrosophenolato) derivativesHomogeneousAryl-Aryl Coupling--

Further research into the synthesis of novel this compound-metal complexes and their immobilization on solid supports could pave the way for their application in heterogeneous catalysis, potentially expanding their utility in industrial chemical processes.

Theoretical and Computational Investigations of 4 Chloro 2 Nitrosophenol

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 4-chloro-2-nitrosophenol. A primary focus of these investigations is the molecule's tautomerism. Like other 2-nitrosophenols, it exists in a state of equilibrium between two forms: the nitrosophenol form and the more stable quinone-monoxime form. Computational models can predict the relative energies of these tautomers to determine the predominant species under various conditions.

The molecular geometry, including bond lengths and angles, is optimized using computational methods to find the most stable three-dimensional structure. These calculations reveal the influence of the electron-withdrawing chloro and nitroso groups on the benzene (B151609) ring's geometry and electronic distribution.

The reactivity of this compound is explored through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Global reactivity descriptors, derived from the FMO energies, provide a quantitative measure of the molecule's reactivity profile. These descriptors are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for a Phenolic Compound (Illustrative) Note: Specific values for this compound require a dedicated computational study. This table illustrates the types of parameters typically generated.

ParameterSymbolFormulaDescription
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical SoftnessS1 / ηThe reciprocal of hardness; indicates a higher propensity for reaction.
Electronegativityχ-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Indexωμ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.
Chemical Potentialμ(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from a stable system.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites.

Computational Modeling of Coordination Complexes

Computational modeling is extensively used to study the formation and properties of coordination complexes involving this compound as a ligand. Research indicates that nitrosophenols, typically in their quinone-monoxime tautomeric form, act as bidentate ligands, binding to metal ions through the oxime nitrogen and the phenolic oxygen atoms. researchgate.net

These models can reliably predict the geometry of the resulting metal complexes. For instance, copper(II) ions often form square planar complexes with two nitrosophenol ligands. researchgate.net In contrast, metal ions with higher oxidation states, such as cobalt(III) or iron(III), can accommodate three ligands, resulting in a hexacoordinate octahedral structure. researchgate.net

Table 2: Typical Coordination Behavior of Nitrosophenol Ligands with Metal Ions

Metal IonTypical Stoichiometry (Metal:Ligand)Predicted Coordination Geometry
Copper(II)1:2Square Planar or Tetragonal
Cobalt(III)1:3Octahedral
Iron(III)1:3Octahedral
Nickel(II)1:2Square Planar
Palladium(II)1:2Square Planar

Prediction of Reaction Mechanisms and Pathways

One of the most significant applications of computational chemistry in this context is the prediction of reaction mechanisms. For this compound, the most fundamental pathway to investigate is the tautomeric interconversion between the phenol (B47542) and quinone-monoxime forms. Computational models can calculate the potential energy surface for this transformation, identifying the transition state and determining the activation energy required for the conversion. Such studies can confirm which tautomer is thermodynamically more stable and how easily they interconvert.

Beyond tautomerism, these theoretical methods can predict the course of other chemical reactions. By using the reactivity indicators established in quantum chemical studies (e.g., MEP maps and FMO analysis), chemists can model potential reactions. For example, the sites identified as nucleophilic or electrophilic can be computationally tested against various reagents to model substitution or addition reactions. By calculating the energies of reactants, transition states, and products, a complete reaction pathway can be mapped out, providing a theoretical basis for understanding reaction outcomes and designing new synthetic routes. While these predictive capabilities are powerful, specific computational studies detailing complex reaction pathways for this compound are not widely documented in current literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.